molecular formula C12H21N3 B2578978 1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine CAS No. 927976-70-3

1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine

Cat. No.: B2578978
CAS No.: 927976-70-3
M. Wt: 207.321
InChI Key: KNSVRRFVRFIBOZ-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-N1,N1-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.321. The purity is usually 95%.
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Scientific Research Applications

Mechanisms of NDMA Formation and Destruction

One relevant area of research involves the study and understanding of N-nitrosodimethylamine (NDMA) formation and destruction in water, as NDMA formation can involve dimethylamine (DMA) compounds. Research indicates that secondary and tertiary amines, including DMA, significantly contribute to NDMA formation potential in treated water. Various methods, including biodegradation and oxidation, are explored for NDMA destruction, highlighting the chemical's relevance in water purification and treatment processes (Sharma, 2012).

Bioactivities of 2,4-Di-Tert-Butylphenol and Analogs

Research on 2,4-Di-tert-butylphenol, a compound with a similar structural motif involving substituted amines, reveals its occurrence across a wide range of species and exhibits significant bioactivity, including potent toxicity against various organisms. This underlines the potential medicinal and biotechnological applications of structurally related amines and their analogs (Zhao et al., 2020).

Catabolism of Biogenic Amines in Bacteria

Another facet of scientific research on amines focuses on their biodegradation, particularly how certain Pseudomonas species can utilize biogenic amines as carbon and energy sources. Understanding these catabolic pathways provides insights into environmental detoxification and potential biotechnological applications for amine degradation (Luengo & Olivera, 2020).

Exploration of Arylethylamine Psychotropic Drugs

The synthesis and exploration of arylethylamines, including their pharmacological properties and toxicity, are significant in medicinal chemistry. Arylethylamines' psychotropic effects, related to their structural components, including dimethylamino groups, are of particular interest for developing therapeutic agents and understanding their mechanism of action (Freeman & Alder, 2002).

Future Directions

: Sigma-Aldrich: 1-(4-(Dimethylamino)phenyl)ethanone : Sigma-Aldrich: 4-(dimethylamino)phenylmethanol](https://www.sigmaaldrich.com/US/en/product/aldrich/ph010054) : Fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP +) : Sigma-Aldrich: 1-(4-(Dimethylamino)phenyl)propan-1-one

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-14(2)11-7-5-10(6-8-11)12(9-13)15(3)4/h5-8,12H,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSVRRFVRFIBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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